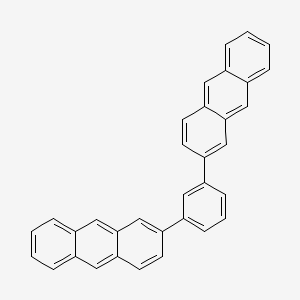
2,2'-(1,3-Phenylene)dianthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-anthryl)benzene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It consists of a benzene ring substituted with two anthracene units at the 1 and 3 positions. This compound is known for its unique photophysical properties and has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Bis(2-anthryl)benzene typically involves the coupling of anthracene derivatives with benzene. One common method is the Negishi coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of carbon-carbon bonds between the anthracene and benzene units . The reaction conditions often include the use of zinc reagents and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: While industrial-scale production methods for 1,3-Bis(2-anthryl)benzene are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(2-anthryl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene units to dihydroanthracene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed:
Scientific Research Applications
1,3-Bis(2-anthryl)benzene has a wide range of applications in scientific research:
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying molecular interactions.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool for certain diseases.
Mechanism of Action
The mechanism by which 1,3-Bis(2-anthryl)benzene exerts its effects is primarily through its ability to engage in π-π interactions and excimer formation. These interactions are crucial for its photophysical properties, including fluorescence and phosphorescence. The compound’s molecular targets include DNA and other biomolecules, where it can intercalate and affect their function .
Comparison with Similar Compounds
1,2,3-Tri(9-anthryl)benzene: This compound contains three anthracene units and exhibits similar photophysical properties but with increased complexity and potential for intermolecular interactions.
1,2,4,5-Tetra(9-anthryl)benzene: With four anthracene units, this compound forms highly ordered packing structures and has unique electronic properties.
Uniqueness: 1,3-Bis(2-anthryl)benzene is unique due to its specific arrangement of anthracene units, which allows for distinct electronic and photophysical behaviors. Its relatively simpler structure compared to its multi-anthracene counterparts makes it a valuable model for studying fundamental interactions in polycyclic aromatic systems.
Properties
CAS No. |
925428-07-5 |
|---|---|
Molecular Formula |
C34H22 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(3-anthracen-2-ylphenyl)anthracene |
InChI |
InChI=1S/C34H22/c1-3-8-25-19-33-21-29(12-14-31(33)17-23(25)6-1)27-10-5-11-28(16-27)30-13-15-32-18-24-7-2-4-9-26(24)20-34(32)22-30/h1-22H |
InChI Key |
XWTOFHLTEBJOBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C4=CC(=CC=C4)C5=CC6=CC7=CC=CC=C7C=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B14164155.png)
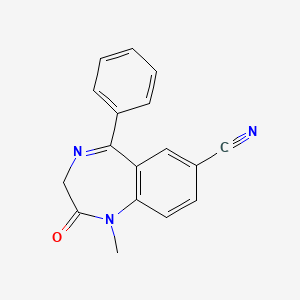
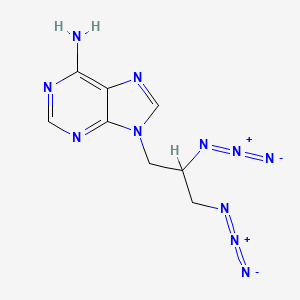
![[(2R)-butan-2-yl]urea](/img/structure/B14164174.png)
![2,2-dimethyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide](/img/structure/B14164178.png)
![2-[[5-(4-chlorophenyl)-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B14164185.png)
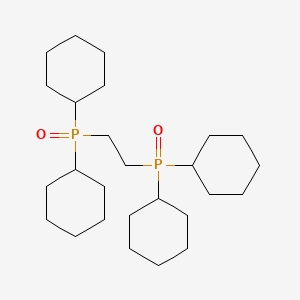

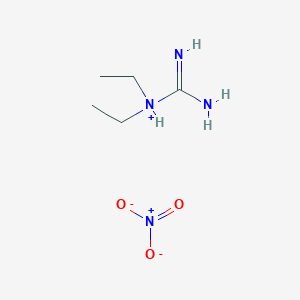

![2-(4-bromophenyl)-6-(3-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14164218.png)
![N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14164227.png)

![Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14164244.png)
